6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound is noted for its complex structure and potential applications in medicinal chemistry and pharmacology. It has garnered interest due to its biological activities and therapeutic potential, particularly as a precursor for synthesizing more complex isoquinoline derivatives .
The compound is classified under the chemical category of isoquinolines, specifically tetrahydroisoquinolines, which are known for their diverse biological activities. The molecular formula for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is , with a molecular weight of approximately 273.71 g/mol .
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves several steps:
These synthetic routes are significant as they allow for the introduction of specific functional groups that enhance the biological activity of the resulting compounds.
The molecular structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can be described as follows:
The presence of methoxy groups at positions 6 and 7 and a carboxylic acid group at position 3 contributes to its unique reactivity and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with specific activities.
The mechanism of action for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride primarily involves its role as a precursor in synthesizing more complex isoquinolines. These isoquinolines can interact with various biological targets within cells:
This interaction can lead to various pharmacological effects depending on the specific isoquinoline derivative synthesized from it .
The physical properties of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several potential applications in scientific research:
The compound's unique structure makes it a valuable candidate for further research into drug development and therapeutic applications .
The IL-6/JAK2/STAT3 signaling axis is a well-established driver of colorectal cancer (CRC) progression, promoting tumor cell proliferation, survival, and immune evasion. M1 exerts profound inhibitory effects on this pathway, as demonstrated in dimethylhydrazine (DMH)-induced CRC in albino Wistar rats. Following 15 days of M1 administration (10 and 25 mg/kg), in vivo studies revealed a dose-dependent blockade of IL-6-mediated signals. ELISA analyses confirmed that M1 more prominently reduced IL-6 concentrations than those of IL-2 or COX-2, indicating a specific antagonism toward IL-6 signaling. Gene expression profiling further demonstrated significant attenuation of mRNA overexpression for IL-6, JAK2, and STAT3. This molecular evidence was corroborated by quantitative Western blot analysis showing M1 effectively suppressed the IL-6-induced phosphorylation (activation) of JAK2 and STAT3 proteins. Computational modeling of the signaling dynamics predicted M1's quantitative impact on STAT3 population activation states, providing a systems-level understanding of its mechanism. These findings establish M1 as a potent disruptor of a critical oncogenic cascade in colorectal carcinogenesis [1].
Table 1: Impact of M1 on IL-6/JAK2/STAT3 Pathway Markers in DMH-Induced Colorectal Cancer Rats
Parameter | DMH-Induced CRC (Control) | DMH + M1 (10 mg/kg) | DMH + M1 (25 mg/kg) | Measurement Technique |
---|---|---|---|---|
IL-6 Concentration | Significantly Increased | ↓↓ | ↓↓↓ | ELISA |
IL-6 mRNA Expression | Markedly Overexpressed | ↓↓ | ↓↓↓ | qRT-PCR |
JAK2 mRNA Expression | Markedly Overexpressed | ↓↓ | ↓↓↓ | qRT-PCR |
STAT3 mRNA Expression | Markedly Overexpressed | ↓ | ↓↓ | qRT-PCR |
p-JAK2 Protein Level | Highly Elevated | ↓↓ | ↓↓↓ | Western Blot |
p-STAT3 Protein Level | Highly Elevated | ↓↓ | ↓↓↓ | Western Blot |
STAT3 Activation (Model) | Sustained High Activation | Reduced Activation | Significantly Reduced Activation | Mathematical Modeling |
(Arrows indicate direction and relative magnitude of change compared to DMH-Control: ↓ = Decrease, ↓↓ = Moderate Decrease, ↓↓↓ = Strong Decrease)
The core mechanism underpinning M1's anticancer efficacy lies in its targeted disruption of STAT3 activation. As the key transcription factor downstream of IL-6/JAK2 signaling, phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, driving the expression of genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), angiogenesis (e.g., VEGF), and inflammation (e.g., COX-2). In the DMH-induced CRC model, Western blot analysis provided definitive evidence that M1 treatment dose-dependently reduced p-STAT3 levels. This direct inhibition of STAT3 phosphorylation prevents its dimerization and nuclear translocation, effectively halting the transcription of its oncogenic target genes. Data-driven mathematical modeling further quantified M1's suppressive effect on the active STAT3 population, predicting behavior consistent with the observed biochemical and histopathological improvements. The blockade of this final step in the IL-6/JAK2/STAT3 cascade explains M1's broad impact on tumor physiology, including reduced proliferation, increased apoptosis, and attenuated inflammation within the tumor microenvironment [1] [4].
Beyond colorectal cancer, M1 demonstrates significant antiproliferative efficacy against hepatocellular carcinoma (HCC), another malignancy heavily reliant on IL-6/JAK2/STAT3 signaling. In diethylnitrosamine (DEN)-induced hepatocarcinogenic rats, M1 administration (50 and 100 mg/kg orally for 15 days) elicited a marked protective action on liver tissue. Histopathological examinations revealed M1 effectively restored normal liver tissue architecture, countering the disorganization and damage induced by DEN. Biochemical parameters indicative of liver damage and dysfunction showed significant improvement with M1 treatment. While the cited HCC study primarily focused on metabolic perturbations (Section 1.4) and general antiproliferative assessment, the established centrality of the IL-6/JAK2/STAT3 axis in HCC pathogenesis, coupled with M1's proven efficacy in disrupting this pathway in CRC, strongly suggests a shared mechanistic basis for its activity against both gastrointestinal cancers. This cross-cancer efficacy highlights M1's potential as a broad-spectrum inhibitor of IL-6-driven oncogenesis [3] [4] [9].
Table 2: Comparative Anticancer Efficacy of M1 in Colorectal and Liver Cancer Models
Cancer Model | Inducing Agent | M1 Doses Tested | Key Mechanistic Findings | Primary Outcome Measures |
---|---|---|---|---|
Colorectal Cancer (CRC) | Dimethylhydrazine (DMH) | 10 mg/kg, 25 mg/kg | IL-6/JAK2/STAT3 mRNA & protein downregulation; p-STAT3 inhibition | Tumor burden ↓, Histopathology ↑, Oxidative stress markers restored |
Hepatocellular Carcinoma (HCC) | Diethylnitrosamine (DEN) | 50 mg/kg, 100 mg/kg | Metabolic perturbation reversal; Histopathology improvement | Liver tissue restoration ↑, Serum biomarkers ↑, Metabolomic profile normalized |
(↑ = Improvement, ↓ = Reduction)
Cancer development is intrinsically linked to oxidative stress and profound metabolic reprogramming. M1 exhibits significant activity in countering these hallmarks, contributing to its overall anticancer effect. In both DMH-induced CRC and DEN-induced HCC rat models, M1 treatment resulted in the restoration of key oxidative stress markers (e.g., glutathione, superoxide dismutase, catalase, lipid peroxidation products), indicating an amelioration of the redox imbalance characteristic of malignancies. Furthermore, 1H-NMR-based serum metabolomics provided a powerful systems view of M1's impact. This analysis revealed that HCC induction caused significant perturbations in the serum metabolic profile, including alterations in glucose, amino acids, lipids, and organic acids. M1 administration effectively reversed these metabolic alterations, shifting the metabolic signature towards that observed in healthy control rats. Multivariate statistical analysis (Partial Least Squares Discriminant Analysis - PLS-DA) of the metabolomic data clearly separated treatment groups, with M1 therapy shifting the metabolome away from the HCC state and towards normalization. This ability to correct cancer-associated metabolic dysregulation, alongside its antioxidant effects and specific signaling pathway blockade, positions M1 as a multi-faceted agent targeting several interconnected cancer-promoting processes [3] [4].
Table 3: Impact of M1 on Metabolic Profile in DEN-Induced Hepatocellular Carcinoma (HCC) Rats
Metabolite Class | Representative Metabolites Altered in HCC | Direction of Change in HCC | Effect of M1 Treatment |
---|---|---|---|
Energy Metabolism | Glucose, Lactate, Pyruvate | ↑ Lactate, ↓ Glucose | Normalization of Glycolytic Flux |
Amino Acids | Glutamine, Glutamate, Branched-chain amino acids (BCAAs) | ↑ Glutamate, ↓ BCAAs | Restoration of Homeostatic Levels |
Lipid Metabolism | Very Low-Density Lipoprotein (VLDL), Low-Density Lipoprotein (LDL), Choline | ↑ LDL/Lipid signals, ↓ Choline | Shift towards Healthy Lipid Profile |
Gut Microbiota-Associated | Acetate, Butyrate, Propionate | Significant Disruption | Amelioration of Dysbiosis-Linked Changes |
Organic Acids | Citrate, Succinate, Acetate | Context-Dependent Alterations | Trend Towards Normalization |
Oxidative Stress Markers | Glutathione (reduced/oxidized ratio) | ↓ GSH/GSSG Ratio | Restoration of Redox Balance |
(↑ = Increased compared to healthy control, ↓ = Decreased compared to healthy control)
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7